4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one
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Overview
Description
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of two fluorine atoms at the 4th and 6th positions of the imidazo[4,5-c]pyridine ring system. The imidazopyridine scaffold is known for its diverse biological activities and is often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be constructed through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Final Cyclization: The final step involves the cyclization of the intermediate to form the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can have different biological activities depending on the nature of the substituents.
Scientific Research Applications
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in studies to understand the mechanism of action of imidazopyridine-based drugs.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The imidazopyridine ring system can interact with various biological pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazo[4,5-b]pyridine: Known for its activity as a type 2 diabetes inhibitor.
Imidazo[1,2-a]pyridine Derivatives: Used as cyclin-dependent kinase inhibitors.
1H-Pyrrolo[2,3-b]pyridine Derivatives: Known for their activity against fibroblast growth factor receptors.
Uniqueness
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The specific substitution pattern on the imidazopyridine ring system also contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C6H3F2N3O |
---|---|
Molecular Weight |
171.10 g/mol |
IUPAC Name |
4,6-difluoro-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H3F2N3O/c7-3-1-2-4(5(8)10-3)11-6(12)9-2/h1H,(H2,9,11,12) |
InChI Key |
SWELNLGVTOSLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1F)F)NC(=O)N2 |
Origin of Product |
United States |
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